molecular formula C16H16F2N4O2 B4752200 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine

2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine

Cat. No. B4752200
M. Wt: 334.32 g/mol
InChI Key: USXPMIJHTRKLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine, also known as DFPP, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a member of the casein kinase 1 family of serine/threonine protein kinases, which play important roles in regulating cellular processes such as cell cycle progression, DNA repair, and circadian rhythm. DFPP has shown promise as a tool compound for studying the functions of CK1δ in various biological processes.

Mechanism of Action

2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine inhibits the activity of CK1δ by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of CK1δ-mediated phosphorylation of its substrates, which leads to the disruption of various cellular processes that are regulated by CK1δ.
Biochemical and Physiological Effects:
2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine has been shown to have various biochemical and physiological effects in different biological systems. For example, 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine has been shown to alter the circadian rhythm of mice by inhibiting the activity of CK1δ in the suprachiasmatic nucleus, the master clock of the brain. 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine has also been shown to enhance the sensitivity of cancer cells to DNA-damaging agents by inhibiting the activity of CK1δ in the DNA damage response pathway.

Advantages and Limitations for Lab Experiments

2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which makes it a useful tool compound for studying the functions of CK1δ in different biological processes. 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine also has some limitations. It has a relatively short half-life in vivo, which limits its use in animal studies. 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine also has low aqueous solubility, which can make it difficult to work with in some experimental systems.

Future Directions

There are several future directions for research on 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine and its role in regulating CK1δ-mediated processes. One direction is to study the effects of 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine on CK1δ in different biological systems, including cancer cells and neurons. Another direction is to develop more potent and selective inhibitors of CK1δ based on the structure of 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine. Finally, it will be important to study the effects of CK1δ inhibition on other cellular processes that are regulated by CK1δ, such as cell cycle progression and apoptosis.

Scientific Research Applications

2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine has been used in various scientific research applications to study the functions of CK1δ in different biological processes. For example, 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine has been used to study the role of CK1δ in regulating the circadian clock in mammals. 2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine has also been used to study the role of CK1δ in regulating DNA damage response and repair.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2/c17-12-2-3-14(13(18)10-12)24-11-15(23)21-6-8-22(9-7-21)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXPMIJHTRKLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.